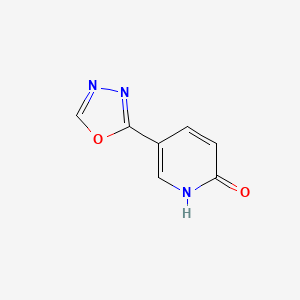

5-(1,3,4-Oxadiazol-2-yl)-1,2-dihydropyridin-2-one

描述

5-(1,3,4-Oxadiazol-2-yl)-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a 1,2-dihydropyridin-2-one core fused with a 1,3,4-oxadiazole ring at the 5-position. This scaffold combines the electron-deficient 1,3,4-oxadiazole moiety—known for enhancing metabolic stability and hydrogen-bonding interactions—with the partially saturated pyridinone ring, which contributes to conformational flexibility and bioactivity. Such hybrids are frequently explored in medicinal chemistry for antimicrobial, enzyme inhibitory, and anticancer applications .

Synthesis of analogous compounds often involves multi-component cycloaddition reactions. For example, 5-acetonyl-3-substituted-1,2,4-oxadiazoles can react with aldehydes and urea in DMF/MeCN under TMSCl catalysis to form dihydropyrimidinone-oxadiazole hybrids .

属性

IUPAC Name |

5-(1,3,4-oxadiazol-2-yl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-6-2-1-5(3-8-6)7-10-9-4-12-7/h1-4H,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHIZAFFHUCXEEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1C2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001259971 | |

| Record name | 2(1H)-Pyridinone, 5-(1,3,4-oxadiazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001259971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146290-37-0 | |

| Record name | 2(1H)-Pyridinone, 5-(1,3,4-oxadiazol-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1146290-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(1H)-Pyridinone, 5-(1,3,4-oxadiazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001259971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,3,4-oxadiazol-2-yl)-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is typically synthesized via cyclization of hydrazide derivatives with orthoesters or carboxylic acids, often under reflux conditions.

1.1 Hydrazide and Orthoester Cyclization

- Starting from isonicotinic acid hydrazide, refluxing with triethyl orthoacetate or triethyl orthobenzoate in ethanol or similar solvents for 24 hours leads to the formation of 4-(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)pyridine derivatives.

- After reflux, excess orthoester is removed under reduced pressure, and the product is recrystallized from ethanol to obtain high purity oxadiazole intermediates with yields around 82–90%.

- This method provides a robust route to 1,3,4-oxadiazoles bearing pyridine substituents, which are precursors for further functionalization (e.g., dihydropyridinone ring formation).

Table 1: Typical Reaction Conditions for Oxadiazole Synthesis

| Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Isonicotinic acid hydrazide + Triethyl orthoacetate | Reflux, 24 h, ethanol | 81.7 | Yields 4-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine |

| Isonicotinic acid hydrazide + Triethyl orthobenzoate | Reflux, 24 h, ethanol | 89.8 | Yields 4-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine |

Formation of the 1,2-Dihydropyridin-2-one Ring

The dihydropyridinone ring can be constructed via reduction of pyridinium ylides or through condensation reactions involving aldehydes, Meldrum's acid, and ammonium acetate under microwave irradiation.

2.1 Sodium Borohydride Reduction of Pyridinium Ylides

- Pyridinium ylides bearing the oxadiazole substituent are prepared by coupling N-aminopyridinium salts with acyl or sulfonyl chlorides.

- Subsequent reduction with sodium borohydride in absolute ethanol yields substituted N-[4-(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides in fair to good yields.

- This method allows selective partial reduction to obtain the dihydropyridinone moiety while retaining the oxadiazole ring intact.

2.2 Microwave-Assisted Condensation

- Microwave irradiation accelerates the synthesis of 3,4-dihydropyridin-2(1H)-ones by condensing aldehydes with Meldrum's acid and ammonium acetate in acetic acid without catalysts.

- This solvent-free or minimal solvent method achieves excellent yields (65–90%) within minutes (5–10 min), offering an environmentally friendly and rapid synthesis route.

- The resulting dihydropyridinone derivatives can then be functionalized with oxadiazole groups through subsequent cyclization or substitution reactions.

One-Pot Strategies for 5-(1,3,4-Oxadiazol-2-yl)-1,2-dihydropyridin-2-one

Recent advances have demonstrated streamlined one-pot synthesis approaches combining oxadiazole formation and arylation or amination steps.

3.1 One-Pot 1,3,4-Oxadiazole Synthesis and Arylation

- Carboxylic acids react with NIITP (N-isocyanimino triphenylphosphorane) in anhydrous 1,4-dioxane at 80 °C to form oxadiazole intermediates.

- Subsequent addition of aryl halides, copper catalysts, and bases at 120 °C allows direct arylation of the oxadiazole ring.

- This method yields 2,5-disubstituted 1,3,4-oxadiazoles efficiently in a single reaction vessel, minimizing purification steps.

3.2 One-Pot 1,3,4-Oxadiazole Synthesis and Amination

- Using O-benzoyl hydroxylamine, triphenylphosphine, lithium tert-butoxide, and copper(II) acetate in 1,4-dioxane at 40 °C for 18 hours, 2-amino-5-substituted 1,3,4-oxadiazoles are synthesized.

- The crude products are purified by flash column chromatography and preparative thin-layer chromatography.

- This approach is adaptable for introducing amino functionalities on the oxadiazole ring, which can be further elaborated to dihydropyridinone derivatives.

Summary Table of Key Preparation Methods

Research Findings and Considerations

- The hydrazide-orthoester route remains a classical and reliable method to obtain the oxadiazole core with pyridine substituents, providing a solid basis for further functionalization into dihydropyridinone derivatives.

- Microwave-assisted synthesis significantly reduces reaction times and improves environmental sustainability without compromising yields, making it attractive for rapid library synthesis.

- One-pot methods integrating oxadiazole formation with subsequent functionalization steps (arylation or amination) improve synthetic efficiency and reduce purification burdens.

- Sodium borohydride reduction of pyridinium ylides allows controlled formation of the dihydropyridinone ring, crucial for obtaining the target compound with high selectivity.

- These methods collectively provide a versatile toolkit for synthesizing this compound and its analogues for medicinal chemistry and material science applications.

化学反应分析

Types of Reactions

5-(1,3,4-Oxadiazol-2-yl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can yield dihydropyridinone derivatives with altered biological activities.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole and dihydropyridinone derivatives, which can exhibit enhanced biological activities and improved physicochemical properties .

科学研究应用

Chemical Properties and Structure

Molecular Formula: CHNO

Molecular Weight: 163.13 g/mol

The compound features an oxadiazole ring fused with a dihydropyridinone moiety, which contributes to its diverse reactivity and biological properties.

Medicinal Chemistry

5-(1,3,4-Oxadiazol-2-yl)-1,2-dihydropyridin-2-one has been investigated for various pharmacological activities:

- Anticancer Activity: Studies have shown that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, compounds with similar structures have been synthesized and evaluated for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

- Anti-inflammatory Properties: The compound has been noted for its potential in reducing inflammation. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases .

- Antimicrobial Activity: The oxadiazole moiety is known for enhancing antimicrobial properties. Some studies have reported that compounds containing this structure exhibit activity against various bacterial strains .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Novel Compounds: It can be used to synthesize more complex molecules through reactions such as nucleophilic substitutions and cycloadditions. This capability is essential for developing new pharmaceuticals and agrochemicals .

- Functionalization: The compound can undergo functional group transformations to introduce various substituents that enhance its biological activity or alter its physical properties .

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

- Polymer Chemistry: It can be incorporated into polymer matrices to create materials with specific thermal and mechanical properties. Research indicates that these polymers can be utilized in coatings and electronic devices .

Case Studies

作用机制

The mechanism of action of 5-(1,3,4-Oxadiazol-2-yl)-1,2-dihydropyridin-2-one involves its interaction with various molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cancer cell receptors, inducing apoptosis .

相似化合物的比较

Comparison with Similar Compounds

The biological and physicochemical properties of 5-(1,3,4-Oxadiazol-2-yl)-1,2-dihydropyridin-2-one can be contextualized by comparing it to structurally related derivatives. Below is a detailed analysis:

Antimicrobial Activity: Oxadiazole-Tetrahydropyrimidinone-Indole Hybrids

Compounds such as 4d (3-[5-(6-methyl-4-(3,4,5-trimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl]-imino-1,3-dihydro-2H-indol-2-one) exhibit potent antimicrobial activity. These derivatives integrate indole and tetrahydropyrimidinone moieties, which enhance interactions with bacterial targets.

Enzyme Inhibition: N-Substituted Oxadiazole-Acetamides

N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (e.g., 8q ) demonstrate strong α-glucosidase inhibition (IC50 = 49.71 ± 0.19 µM vs. acarbose’s 38.25 ± 0.12 µM). The indolylmethyl-sulfanyl group likely enhances binding to enzyme active sites. In comparison, this compound lacks this sulfanylacetamide side chain, suggesting weaker enzyme affinity .

Structural Analogs with Modified Substituents

- 5-(2-Pyridyl)-1,2-dihydropyridin-2-one : Substituting oxadiazole with pyridyl retains aromaticity but eliminates the oxadiazole’s hydrogen-bond acceptor sites, which may diminish target binding .

- 1-[(6-Chloropyridin-3-yl)methyl]-1,2-dihydropyridin-2-one : The chloropyridinylmethyl side chain introduces steric bulk and lipophilicity, which could enhance membrane permeability compared to the parent compound .

Cyclopenta[b]thiophene-Oxadiazole Derivatives

The compound 5-(5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-1-methyl-1,2-dihydropyridin-2-one (EN300-398603) incorporates a cyclopenta-thiophene ring, increasing hydrophobicity and planar surface area. This modification may improve anticancer activity but reduce aqueous solubility relative to this compound .

生物活性

5-(1,3,4-Oxadiazol-2-yl)-1,2-dihydropyridin-2-one is a heterocyclic compound notable for its unique combination of a 1,3,4-oxadiazole ring and a dihydropyridinone moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and analgesic properties. Its molecular formula is with a molecular weight of 163.13 g/mol .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

- Cell Lines Tested :

- Human breast adenocarcinoma (MCF-7)

- Human melanoma (MEL-8)

- Human acute lymphoblastic leukemia (CEM-13)

In these studies, the compound showed cytotoxic effects comparable to established chemotherapeutics like doxorubicin. Flow cytometry assays confirmed that it induces apoptosis in a dose-dependent manner by increasing p53 expression and caspase-3 cleavage in MCF-7 cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has demonstrated activity against various bacterial strains and fungi:

- Mechanism of Action : The oxadiazole ring interacts with bacterial enzymes and receptors, inhibiting their activity and leading to bacterial cell death .

Structure-Activity Relationship (SAR)

The biological potency of this compound can be influenced by structural modifications. For instance:

| Modification | Effect on Activity |

|---|---|

| Introduction of electron-withdrawing groups (EWG) | Increased antitumor activity |

| Substitution patterns on the oxadiazole ring | Variability in potency against specific cancer cell lines |

Molecular docking studies have suggested that certain structural configurations enhance binding affinity to target proteins involved in cancer progression .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cell proliferation and survival.

- Apoptosis Induction : By modulating apoptotic pathways through p53 activation and caspase activation.

- Antimicrobial Action : Disruption of microbial metabolic processes via enzyme inhibition.

Study 1: Anticancer Efficacy

A study published in MDPI evaluated a series of oxadiazole derivatives including this compound for their antiproliferative effects against human tumor cell lines. The findings indicated that the compound exhibited an IC50 value in the sub-micromolar range against multiple cancer types .

Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of various oxadiazole derivatives highlighted that this compound showed promising results against both Gram-positive and Gram-negative bacteria. The study emphasized the compound's potential as a lead structure for developing new antibiotics .

常见问题

Q. Table 1: Representative Synthetic Conditions

| Reagents | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Carbon disulfide, KOH | Ethanol | Reflux (10 h) | 65–75 | |

| Aldehydes, urea, TMSCl | DMF/MeCN | RT to 80°C | 50–68 |

Basic: What analytical techniques are critical for structural validation?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm regiochemistry of the oxadiazole ring and dihydropyridinone scaffold. Key signals include δ 6.5–7.5 ppm (aromatic protons) and δ 160–165 ppm (oxadiazole C=O) .

- Mass Spectrometry: High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H] at m/z 218.0821 for CHNO) .

- HPLC-PDA: Purity assessment using a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient .

Basic: What biological activities have been reported for this compound?

Methodological Answer:

- Antimycobacterial Activity: Derivatives showed MIC values of 12.5–25 µg/mL against Mycobacterium tuberculosis H37Rv via inhibition of cell wall synthesis enzymes .

- Enzyme Inhibition: IC values of 1.2–3.8 µM against tyrosine kinases (e.g., EGFR) in SW1736 anaplastic thyroid carcinoma cells .

- Antiviral Potential: Marine metabolite analogs exhibited activity against RNA viruses (EC ~5 µM) via viral protease inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。